Quantified Role in Autotaxin (ATX) Inhibitor Development via Patent Evidence
The compound is specifically claimed as a starting material or intermediate for the preparation of autotaxin (ATX) inhibitors of formula (I) in a patent [1]. This explicit inclusion in a granted patent family provides a higher level of validation for its specific utility in a defined therapeutic area compared to a general statement of being a 'thiazole building block'. The comparator is other 2-aminothiazole intermediates not disclosed in this specific patent context.
| Evidence Dimension | Patent-Disclosed Utility as Intermediate |
|---|---|
| Target Compound Data | Explicitly claimed in a patent for the preparation of ATX inhibitors (Formula I) [1] |
| Comparator Or Baseline | General 2-aminothiazole intermediates (not specified in this patent) |
| Quantified Difference | N/A (Qualitative: Present vs. Not Present) |
| Conditions | Patent Document |
Why This Matters
For IP-sensitive or target-focused drug discovery programs, the use of a patent-validated intermediate can provide a degree of confidence and potential strategic advantage compared to an unverified building block.
- [1] Patent: US2013/165438, 2013, A1. Location in patent: Paragraph 0349. View Source
